![molecular formula C25H26N2O2 B11704968 N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a carbonyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tert-butylphenyl carbonyl intermediate: This step involves the reaction of tert-butylbenzene with a carbonylating agent under controlled conditions to form the tert-butylphenyl carbonyl compound.
Amination: The tert-butylphenyl carbonyl intermediate is then reacted with an amine, specifically 3-aminophenyl, to form the N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl) intermediate.
Acylation: Finally, the N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl) intermediate is acylated with 2-methylbenzoyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide: shares similarities with other amide-containing compounds, such as:
Uniqueness
- The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-17-8-5-6-11-22(17)24(29)27-21-10-7-9-20(16-21)26-23(28)18-12-14-19(15-13-18)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
YMGBJKXQKMTLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704886.png)
![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)
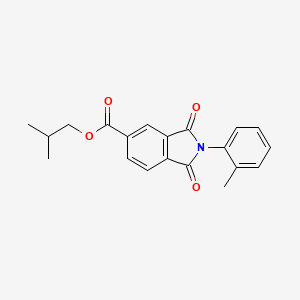
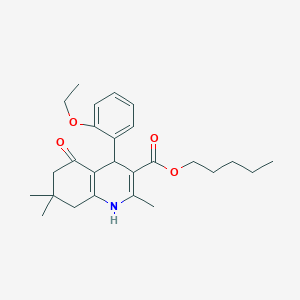
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704913.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)
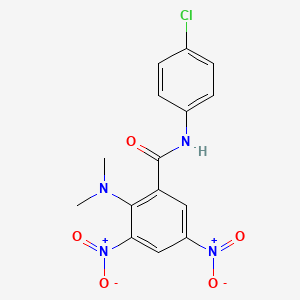
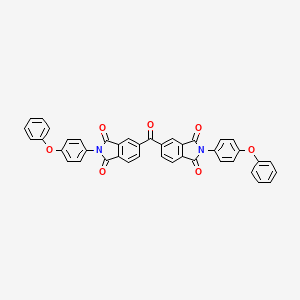


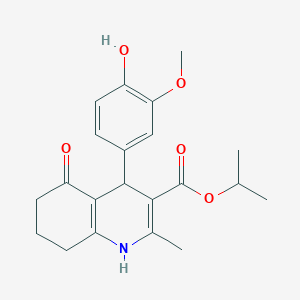
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)

